5'-O-Acetylribavirin

Beschreibung

Background on Ribavirin (B1680618) and Nucleoside Analog Antivirals

To understand the significance of 5'-O-Acetylribavirin, one must first be familiar with Ribavirin and the class of drugs to which it belongs: nucleoside analog antivirals. Ribavirin is a synthetic nucleoside, a structural mimic of the natural purine (B94841) nucleosides adenosine (B11128) and guanosine (B1672433), which are fundamental building blocks of RNA. wikipedia.orgnih.gov This mimicry allows Ribavirin to interfere with viral replication in several ways. wikipedia.orgpatsnap.com Once inside a cell, Ribavirin is converted into its active phosphate (B84403) forms, which can then inhibit viral RNA polymerases, interfere with the capping of viral messenger RNA (mRNA), and induce mutations in the viral genome, a phenomenon known as "lethal mutagenesis." patsnap.comnews-medical.net

Nucleoside analogs, as a class, are a cornerstone of antiviral therapy. They function by being incorporated into the growing DNA or RNA chains of a virus, where they then terminate the chain's elongation or cause mutations. nih.gov This mechanism is effective against a wide range of viruses.

Role of this compound as a Research Compound and Precursor

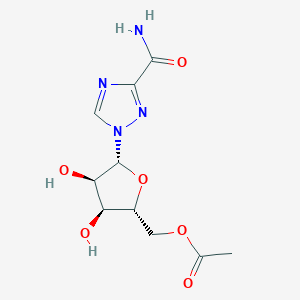

This compound is a derivative of Ribavirin, specifically an acetylated form at the 5'-hydroxyl position of the ribose sugar. ontosight.ai In the context of pharmaceutical production, it is often identified as an impurity during the synthesis of Ribavirin. ontosight.aikupdf.net Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established limits for such impurities to ensure the quality and safety of the final drug product. ontosight.ai

Beyond its status as an impurity, this compound serves as a valuable research compound. Its primary utility lies in its role as a prodrug or precursor to Ribavirin. A prodrug is an inactive or less active molecule that is converted into an active drug within the body. The acetyl group in this compound can be cleaved by enzymes in the body, releasing the active Ribavirin. This characteristic makes this compound a useful tool for researchers studying drug delivery, metabolism, and pharmacokinetics. For instance, it has been used as a template molecule in the synthesis of imprinted polymers for potential drug delivery systems. grafiati.com

Significance in Contemporary Antiviral Drug Discovery Research

The study of compounds like this compound is crucial in the field of contemporary antiviral drug discovery. The emergence of drug-resistant viral strains and new viral threats necessitates the continuous development of novel therapeutic strategies. jmb.or.krmdpi.com Understanding the structure-activity relationships of existing antiviral agents and their derivatives is a key aspect of this research.

By studying how modifications, such as the addition of an acetyl group, affect the properties of a drug like Ribavirin, scientists can gain insights into designing more effective prodrugs with improved characteristics, such as enhanced bioavailability or targeted delivery. Research into derivatives like this compound contributes to the broader knowledge base needed to develop next-generation antiviral therapies that can overcome current challenges in treating viral infections. jmb.or.kr

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O6/c1-4(15)19-2-5-6(16)7(17)10(20-5)14-3-12-9(13-14)8(11)18/h3,5-7,10,16-17H,2H2,1H3,(H2,11,18)/t5-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKIKIHFNHSINB-DAGMQNCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC(=N2)C(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=N2)C(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58151-87-4 | |

| Record name | 5'-O-Acetylribavirin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058151874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-O-ACETYLRIBAVIRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09P7KB183C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications of 5 O Acetylribavirin

Established Synthetic Routes for 5'-O-Acetylribavirin

This compound, also known as 1-(5-O-Acetyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide, is most notably recognized as an impurity in the manufacturing of Ribavirin (B1680618). ontosight.ai Its synthesis is therefore a byproduct of the main production line for the antiviral agent.

The industrial synthesis of Ribavirin typically involves a multi-step process where a protected ribose sugar is coupled with a triazole derivative. gpatindia.comudel.edu A common route involves the reaction of a silylated 1,2,4-triazole-3-carboxamide with a fully protected ribose, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose or tetra-O-acetyl-D-ribofuranose. google.comresearchgate.net

This compound emerges when acetyl is used as a protecting group for the sugar's hydroxyl functions. google.com During the deprotection phase, which is intended to remove all acetyl groups to yield the final Ribavirin molecule, incomplete hydrolysis can lead to the persistence of the acetyl group at the 5' position. This results in the formation of this compound as a process-related impurity that must be carefully monitored and controlled. ontosight.ai

For pharmaceutical applications, the goal is to minimize the yield of this compound. This is achieved by optimizing the deprotection step of Ribavirin synthesis. Key parameters that are adjusted include reaction temperature, time, and the choice of catalyst and solvent. trine.edu For instance, using methanolic ammonia (B1221849) or sodium methylate in methanol (B129727) are common methods to ensure complete removal of acetyl protecting groups. google.com The purification process, often involving crystallization from specific solvent systems like aqueous methanol, is crucial for separating Ribavirin from any remaining acetylated impurities. google.com

Conversely, for research purposes where this compound or its derivatives are the target, the synthesis can be optimized for yield. This involves selective acylation of Ribavirin at the 5'-position, often requiring the use of protecting groups for the 2' and 3' hydroxyls to ensure regioselectivity.

| Parameter | Objective | Method/Reagent | Rationale |

|---|---|---|---|

| Deprotection | Complete removal of acetyl groups | Methanolic ammonia, Sodium methylate | Ensures full conversion to Ribavirin, minimizing this compound impurity. google.com |

| Temperature | Control reaction rate and side reactions | Lowering temperature during specific steps | Can improve selectivity and reduce the formation of unwanted byproducts. trine.edu |

| Purification | Isolate pure Ribavirin | Crystallization (e.g., from water/methanol) | Effectively removes soluble impurities like incompletely deprotected intermediates. google.com |

| Monitoring | Quantify impurity levels | High-Performance Liquid Chromatography (HPLC) | Adherence to pharmacopoeial limits for impurities like Ribavirin Impurity F (this compound). ontosight.ai |

Multi-Step Synthesis Approaches

Design and Synthesis of this compound Derivatives and Analogs

The chemical structure of this compound serves as a platform for creating a variety of derivatives. These modifications are typically aimed at altering the compound's physicochemical properties for specific research applications.

Scientists have synthesized a range of 5'-O-acyl derivatives of Ribavirin by reacting it with different acyl chlorides. This direct acylation is typically performed in a solvent mixture like pyridine-DMF. By using acyl chlorides with longer carbon chains, such as butyryl chloride or valeryl chloride, derivatives like 5'-O-Butyryl-ribavirin and 5'-O-Valeryl-ribavirin can be produced.

Furthermore, more complex derivatives have been synthesized for various purposes. These include phosphorylated versions like 2',3'-di-O-acetylribavirin 5'-phosphate and polymeric structures such as a pentadecamer of ribavirin-5'-phosphate. nih.gov The synthesis of these molecules often requires multi-step procedures involving protecting groups to ensure that modification occurs at the desired position. mdpi.comnih.gov

| Derivative Name | Modification Site(s) | Potential Synthetic Precursor | General Purpose |

|---|---|---|---|

| 5'-O-Butyryl-ribavirin | 5'-OH | Ribavirin + Butyryl chloride | Modulate lipophilicity |

| 5'-O-Valeryl-ribavirin | 5'-OH | Ribavirin + Valeryl chloride | Further increase lipophilicity |

| 2',3'-di-O-acetylribavirin 5'-phosphate | 2'-OH, 3'-OH, 5'-OH | Ribavirin | Intermediate for oligonucleotide synthesis nih.gov |

| Ribavirin-3',5'-phosphate pentadecamer | 3'-OH, 5'-OH | Ribavirin 5'-phosphate | Creation of a homoribopolymer nih.gov |

Modifying the acyl group at the 5'-position of the ribose sugar is a direct way to modulate the polarity of the Ribavirin molecule. The acetyl group in this compound makes the molecule more lipophilic (less polar) than Ribavirin itself. Increasing the length of the alkyl chain of the acyl group (e.g., from acetyl to butyryl or valeryl) further enhances this lipophilicity.

This modulation of polarity is a key strategy in medicinal chemistry. Altering a molecule's polarity can influence its solubility, membrane permeability, and interactions with other molecules. While not explored for therapeutic use, these modifications on this compound provide a clear example of how simple chemical changes can systematically tune a compound's physical properties for research purposes.

Exploration of O-Acylated Derivatives (e.g., 2',3'-di-O-acetylribavirin 5'-phosphate, 5'-O-Butyryl, 5'-O-Valeryl)

Application of this compound in Advanced Material Synthesis

While this compound itself has limited direct applications, closely related acetylated derivatives have been utilized in the field of materials science, specifically in the creation of molecularly imprinted polymers (MIPs). MIPs are polymers synthesized in the presence of a template molecule, creating cavities that are specifically shaped to recognize and bind that template. nih.govresearchgate.net

In one study, 2',3'-di-O-acetyl-ribavirin was used as a template molecule for the synthesis of imprinted polymer beads. These specialized polymers were designed to act as a drug delivery system, showing a capacity for the controlled release of Ribavirin. This research demonstrates an innovative application of an acetylated ribavirin derivative in the development of advanced functional materials for potential therapeutic delivery systems.

Deacetylation Processes and Pathways

This compound is a prodrug form and a known impurity that can arise during the synthesis of ribavirin. ontosight.ai Its chemical structure features an acetyl group at the 5' hydroxyl position of the ribofuranosyl moiety. ontosight.ai For the compound to become metabolically active, it must first undergo deacetylation to yield ribavirin. This initial step is a hydrolysis reaction that removes the acetyl group, freeing the 5'-hydroxyl group.

This deacetylation is crucial because the subsequent, essential phosphorylation cascade specifically occurs at the 5'-position. pharmacompass.comnih.gov The enzymatic removal of the primary acetyl ester is a necessary prerequisite for the molecule to be recognized as a substrate by cellular kinases. nih.gov This process is generally catalyzed by non-specific cellular esterases. Once the 5'-O-acetyl group is cleaved, the resulting compound, ribavirin, can enter the main metabolic pathway.

Phosphorylation Cascades and Key Kinases

Following deacetylation to ribavirin, the molecule undergoes intracellular phosphorylation to exert its biological effects. pharmacompass.comnih.gov This process involves the sequential addition of phosphate (B84403) groups to the 5' position, converting the nucleoside analog into its active monophosphate, diphosphate (B83284), and triphosphate forms. pharmacompass.comdrugbank.com The initial phosphorylation to ribavirin 5'-monophosphate is considered the rate-limiting step in this metabolic activation. pharmacompass.com Two key enzymes have been identified as primary catalysts for this initial phosphorylation step.

Involvement of Adenosine (B11128) Kinase

For a considerable time, adenosine kinase (ADK) was thought to be the principal enzyme responsible for the 5'-monophosphorylation of ribavirin. nih.govuniprot.org ADK catalyzes the transfer of a phosphate group from adenosine triphosphate (ATP) to adenosine and its analogs. uniprot.orgprobiologists.com Studies using cell lines deficient in ADK expression supported its role in ribavirin phosphorylation. nih.gov However, the catalytic efficiency of ADK for ribavirin is significantly lower than for its natural substrate, adenosine. nih.govnih.gov

Role of Cytosolic 5'-Nucleotidase II

Contrary to the belief that adenosine kinase was the exclusive enzyme for ribavirin phosphorylation, research has demonstrated that cytosolic 5'-nucleotidase II (cN-II) also plays a significant role. nih.govnih.gov cN-II, an enzyme involved in purine (B94841) metabolism, can catalyze the phosphorylation of ribavirin in vitro. novocib.comnih.gov This enzymatic activity is notably stimulated by physiological concentrations of ATP or 2,3-bisphosphoglycerate (B1242519) (2,3-BPG), a compound found in high concentrations in erythrocytes. nih.govnih.gov This suggests that cN-II may be particularly important for the phosphorylation of ribavirin within these cells. nih.gov

Kinetics of 5'-Monophosphorylation

The enzymatic efficiency of ribavirin's initial phosphorylation differs between adenosine kinase and cytosolic 5'-nucleotidase II. Kinetic studies have determined the apparent Michaelis constant (Km) and catalytic rate (kcat) for ribavirin with both enzymes. For adenosine kinase, the apparent Km for ribavirin is 540 μM with a kcat of 1.8 min-1. nih.govnih.gov In contrast, for cytosolic 5'-nucleotidase II in the presence of ATP and 2,3-BPG, the apparent Km is 88 μM and the kcat is 4.0 min-1. nih.govnih.gov These findings indicate that cN-II has a higher affinity and catalytic rate for ribavirin phosphorylation under these conditions compared to adenosine kinase.

| Enzyme | Apparent Km (μM) | kcat (min-1) | Conditions |

|---|---|---|---|

| Adenosine Kinase | 540 | 1.8 | Standard Assay |

| Cytosolic 5'-Nucleotidase II | 88 | 4.0 | In the presence of ATP and 2,3-bisphosphoglycerate |

Formation and Accumulation of Triphosphorylated Metabolites (e.g., ribavirin 5'-triphosphate)

Once ribavirin 5'-monophosphate (RMP) is formed, it is further phosphorylated by other cellular enzymes to ribavirin 5'-diphosphate (RDP) and subsequently to the key active metabolite, ribavirin 5'-triphosphate (RTP). pharmacompass.comdrugbank.com RTP is the predominant and most functionally significant metabolite. drugbank.comnih.gov This triphosphorylated form acts as an inhibitor of viral enzymes, such as RNA-directed RNA polymerase, by competing with natural nucleoside triphosphates like ATP or guanosine (B1672433) triphosphate (GTP). drugbank.comnih.gov The accumulation of RTP within the cell is directly linked to the compound's antiviral activity. pharmacompass.com

Metabolic Pathways and Enzymatic Transformations of 5 O Acetylribavirin in Research Models

Synergistic Effects with Other Nucleoside Analogs on Phosphorylation

The interaction of ribavirin, the active metabolite of this compound, with other nucleoside analogs can result in either synergistic or antagonistic effects on their antiviral activity, often by influencing the critical step of phosphorylation.

Research has shown that the nature of the interaction depends on the class of the co-administered nucleoside analog. The combination of ribavirin with purine (B94841) nucleoside analogs often leads to synergistic or additive effects. researchgate.netasm.org For instance, a synergistic effect is observed when ribavirin is combined with the guanosine analogue INX-08189, which increases the ratio of the active nucleoside analogue triphosphate to the natural triphosphate within the cell. mdpi.com Similarly, combinations with C-nucleoside analogs like tiazofurin (B1684497) and selenazofurin (B1681613) have demonstrated synergy against a range of viruses. nih.gov

In contrast, combining ribavirin with pyrimidine (B1678525) nucleoside analogs can lead to antagonism. asm.org Studies have revealed that ribavirin can inhibit the intracellular phosphorylation of pyrimidine analogs such as 3'-azido-3'-deoxythymidine (AZT) and 2'-C-methylcytidine (2'-C-MeCyt). asm.org This inhibition of the activation step undermines the antiviral efficacy of the pyrimidine analog. asm.org

The table below summarizes the observed interactions between ribavirin and other nucleoside analogs from various in vitro studies.

| Nucleoside Analog | Analog Class | Observed Effect with Ribavirin | Virus Model | Reference |

| 2'-C-methyladenosine | Purine | Additive | Hepatitis C Virus | asm.org |

| Tiazofurin | C-Nucleoside | Synergistic | Yellow Fever Virus, Japanese Encephalitis Virus | nih.gov |

| Selenazofurin | C-Nucleoside | Synergistic | Venezuelan Equine Encephalomyelitis Virus, Japanese Encephalitis Virus, Yellow Fever Virus, Pichinde Virus | nih.gov |

| 2'-C-methylcytidine (2'-C-MeCyt) | Pyrimidine | Antagonistic | Hepatitis C Virus | asm.org |

| 3'-azido-3'-deoxythymidine (AZT) | Pyrimidine | Antagonistic | Human Immunodeficiency Virus (HIV) | asm.org |

These findings highlight the complexity of combining nucleoside analogs in therapeutic strategies. The synergistic potentiation of phosphorylation with purine analogs can enhance antiviral activity, while the antagonistic effect on pyrimidine analog phosphorylation can diminish it.

The following table details the specific enzymes involved in the phosphorylation of ribavirin itself.

| Enzyme | Role in Ribavirin Metabolism | Kinetic Parameters (for Ribavirin) | Reference |

| Adenosine Kinase | Catalyzes 5'-monophosphorylation | Apparent Km: 540 μM, kcat: 1.8 min-1 | nih.govnih.gov |

| Cytosolic 5'-Nucleotidase II | Catalyzes 5'-monophosphorylation | Apparent Km: 88 μM, kcat: 4.0 min-1 (in the presence of ATP and 2,3-bisphosphoglycerate) | nih.govnih.gov |

Mechanisms of Antiviral Action in Preclinical Studies

Elucidation of Molecular Targets and Pathways

Preclinical investigations have identified several key molecular targets and pathways that are disrupted by the active forms of ribavirin (B1680618). These interactions form the basis of its broad-spectrum antiviral activity.

Interference with Viral RNA Synthesis

A primary mechanism of action is the interference with the synthesis of viral messenger RNA (mRNA). atsu.edu Ribavirin triphosphate (RTP) acts as a competitive inhibitor of viral RNA polymerases, mimicking natural purine (B94841) nucleosides (adenosine and guanosine (B1672433) triphosphate). This competition reduces the rate of viral RNA transcription and replication. frontiersin.org By binding to the nucleotide-binding site of the polymerase, RTP effectively hinders the elongation of the nascent viral RNA chain, thereby disrupting the production of new viral genomes and messenger RNAs necessary for protein synthesis.

Inhibition of Viral mRNA Capping Enzymes (e.g., guanine-N7-methyl transferase)

Many viruses require a 5' cap structure on their mRNA for stability and efficient translation by the host cell machinery. nih.govnih.gov This cap, typically a 7-methylguanosine (B147621) (m7G) residue, is added in a series of enzymatic steps. wikipedia.orgneb.com Ribavirin triphosphate has been shown to inhibit viral mRNA capping by targeting the guanylyltransferase (GTase) activity of viral capping enzymes. nih.gov By preventing the addition of the guanosine cap, the viral mRNA is left vulnerable to degradation by cellular exonucleases and is not recognized efficiently by the translational apparatus, leading to a significant reduction in viral protein production. nih.govelifesciences.org The enzyme responsible for the methylation of the guanine (B1146940) cap, guanine-N7-methyltransferase, is a critical component of the capping machinery. uniprot.orgnih.gov

Modulation of Viral Polymerase Activity (e.g., RNA-dependent RNA polymerase)

Ribavirin triphosphate can be recognized as a substrate by viral RNA-dependent RNA polymerases (RdRp) and incorporated into the growing viral RNA strand. nih.govwikipedia.org This incorporation is a key aspect of its mutagenic activity. Once integrated, ribavirin's ambiguous base-pairing properties—it can pair with both uridine (B1682114) and cytidine (B196190)—lead to errors during subsequent rounds of RNA replication. nih.gov This increase in mutation frequency beyond a tolerable threshold results in "error catastrophe," where the accumulation of deleterious mutations leads to the production of non-viable viral progeny. virology.ws This mechanism of lethal mutagenesis is a significant contributor to its antiviral effect against a range of RNA viruses. nih.gov The viral RdRp is an essential enzyme for the replication of RNA viruses, making it a prime target for antiviral drugs. wikipedia.orgebi.ac.ukmdpi.com

Cellular and Subcellular Effects on Viral Replication

Impact on Viral Genome Replication

The direct inhibition of viral polymerases and the induction of lethal mutagenesis collectively lead to a substantial impairment of viral genome replication. atsu.edunih.govnih.gov By slowing down and introducing errors into the RNA synthesis process, the production of functional, full-length viral genomes is severely hampered. frontiersin.org This disruption occurs within the specialized cellular compartments where viruses replicate, often referred to as viral replication organelles. frontiersin.org The consequence is a reduction in the pool of new viral genomes available for packaging into new virions.

Effects on Viral Protein Synthesis

Data Tables

Table 1: Molecular Targets of 5'-O-Acetylribavirin Metabolites

| Metabolite | Molecular Target | Mechanism of Action | Consequence |

| Ribavirin Triphosphate (RTP) | Viral RNA Polymerases | Competitive inhibition | Interference with viral RNA synthesis atsu.edu |

| Ribavirin Triphosphate (RTP) | Viral mRNA Capping Enzymes (Guanylyltransferase) | Inhibition of cap formation | Prevents viral mRNA translation nih.gov |

| Ribavirin Triphosphate (RTP) | RNA-dependent RNA Polymerase (RdRp) | Incorporation into viral RNA | Lethal mutagenesis nih.govvirology.ws |

Table 2: Effects of this compound on Viral Replication Processes

| Process | Effect | Underlying Mechanism(s) |

| Viral Genome Replication | Inhibition | Interference with RNA synthesis; Modulation of polymerase activity atsu.edunih.gov |

| Viral Protein Synthesis | Inhibition | Inhibition of mRNA capping; Reduced template availability nih.govnih.gov |

Preclinical Antiviral Efficacy in Research Models

In Vitro Antiviral Spectrum and Potency

Research into the in vitro antiviral activity of 5'-O-Acetylribavirin is not documented in available studies. However, investigations into other ribavirin (B1680618) analogues with modifications at the 5' position, such as ribavirin 5'-sulfamate, provide insight into how such changes can dramatically alter antiviral potency compared to the parent compound, ribavirin.

Evaluation Against Specific RNA Viruses (e.g., SF virus, Poliovirus, Coxsackievirus B3, Astroviruses)

Semliki Forest (SF) Virus: A study on ribavirin 5'-sulfamate demonstrated significant antiviral activity against Semliki Forest virus (SFV), an alphavirus. nih.gov This nucleotide analogue was shown to be substantially more potent than its parent compound, ribavirin, which was inactive at concentrations up to 1 mM. nih.gov The analogue blocked the formation of the viral RNA polymerase, which in turn inhibited the synthesis of new viral RNA. nih.gov

Poliovirus, Coxsackievirus B3, and Astroviruses: There is no available data from the conducted searches regarding the in vitro evaluation of this compound or its close analogue, ribavirin 5'-sulfamate, against Poliovirus, Coxsackievirus B3, or Astroviruses. For context, the parent compound, ribavirin, has shown some in vitro activity against Coxsackievirus B3 (CVB3) in human myocardial fibroblasts and against certain human astrovirus strains. nih.govnih.gov However, these findings for ribavirin cannot be extrapolated to its 5'-acetyl derivative.

Assessment Against Specific DNA Viruses

No research data is available from the conducted searches concerning the in vitro assessment of this compound or other 5'-modified ribavirin analogues against any DNA viruses. msdmanuals.comwikipedia.orgoregonstate.educationnih.gov Ribavirin itself is known primarily for its activity against a range of RNA viruses. mdpi.com

Quantitative Assessment of Antiviral Activity (e.g., EC50 determination)

Quantitative analysis of this compound's antiviral activity is not available. However, for the analogue ribavirin 5'-sulfamate, a 50% inhibitory concentration against Semliki Forest virus cytopathology was determined to be 10 µM. nih.gov This stands in stark contrast to the parent ribavirin, which was ineffective at concentrations of 1 mM or less. nih.gov

The half-maximal effective concentration (EC50) is a standard measure of a drug's potency, representing the concentration at which the drug produces 50% of its maximum effect. wikipedia.org

| Compound | Virus | Assay | Activity (IC50/EC50) | Source |

|---|---|---|---|---|

| Ribavirin 5'-sulfamate | Semliki Forest virus | Cytopathology Inhibition | 10 µM | nih.gov |

| Ribavirin | Semliki Forest virus | Cytopathology Inhibition | >1000 µM (Inactive) | nih.gov |

Antiviral Efficacy in In Vivo Animal Models

There is no specific information regarding the in vivo efficacy of this compound in the reviewed literature. The following data pertains to the closely related analogue, ribavirin 5'-sulfamate.

Assessment in Relevant Murine Models of Viral Infection

The in vivo efficacy of ribavirin 5'-sulfamate was assessed in an animal model of lethal Semliki Forest virus infection. nih.gov The majority of animals treated with the compound survived what would have otherwise been a lethal infection, demonstrating a significant protective effect in a living system. nih.gov

Comparative Studies with Parent Ribavirin in Animal Systems

Direct in vivo comparative studies between ribavirin 5'-sulfamate and ribavirin were highlighted in the research concerning Semliki Forest virus. nih.gov While the study abstract emphasizes the in vitro inactivity of the parent compound, it notes the in vivo success of the sulfamated analogue. nih.gov This suggests that the modification at the 5' position was critical for conferring the potent antiviral activity observed both in cell cultures and in animal models for this specific virus. nih.gov In other animal models against different viruses, such as Crimean-Congo Hemorrhagic Fever, ribavirin has shown some efficacy, though it did not always significantly increase survival rates compared to placebo. plos.orgnih.gov

Combination Antiviral Strategies in Preclinical Research

The use of a single antiviral agent (monotherapy) to treat RNA virus infections can be problematic due to the rapid development of resistance. virology.ws Combination therapy, which involves using multiple drugs with different mechanisms of action, is a cornerstone of modern antiviral research. virology.wsnih.gov This approach seeks to enhance antiviral efficacy, reduce the likelihood of drug resistance, and potentially lower the required concentration of individual agents, thereby increasing the therapeutic window. biorxiv.orgmdpi.comsemanticscholar.org

Preclinical studies have demonstrated that ribavirin, the active form of this compound, exhibits synergistic antiviral effects when combined with various other agents against a range of viruses. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. biorxiv.org

Combination with Favipiravir (B1662787): Research has shown a strong synergistic relationship between ribavirin and favipiravir against several hemorrhagic fever viruses. nih.gov In cell culture models, the combination of favipiravir and ribavirin resulted in a significant reduction of Junin virus (JUNV) replication, with a net synergy volume greater than 170, indicating a potent synergistic interaction. nih.gov This synergy was also observed in animal models, where the addition of low-dose ribavirin enhanced the efficacy of favipiravir against Junin virus infection in guinea pigs and Pichinde virus (PICV) infection in hamsters. nih.gov

Combination with Interferons (IFN): Interferons are proteins that play a crucial role in the innate immune response to viral infections. nih.gov The combination of ribavirin with type I interferons, such as interferon-beta (IFN-β), has been shown to be highly synergistic in inhibiting the replication of SARS-associated coronavirus (SARS-CoV) in multiple human and animal cell lines. nih.gov This synergistic action was observed in the reduction of both the cytopathic effect and the production of infectious virus particles. nih.gov Similarly, studies in a mouse model of mouse hepatitis virus (MHV) infection, used as a surrogate for hepatitis C virus (HCV), found that combination treatment of ribavirin and IFN-alpha or IFN-beta was more effective than monotherapy with either agent alone. nih.gov For many years, the combination of IFN-alpha and ribavirin was considered the standard treatment for chronic HCV infection, underscoring the clinical relevance of this preclinical synergy. biorxiv.org

Combination with Other Nucleoside/Nucleotide Analogs: In vitro studies have explored the combination of ribavirin with other C-nucleoside analogs like tiazofurin (B1684497) and selenazofurin (B1681613). nih.gov A synergistic effect was observed for the combination of ribavirin and selenazofurin against several togaviruses and arenaviruses, including Venezuelan equine encephalomyelitis, Japanese encephalitis, yellow fever, and Pichinde viruses. nih.gov

Triple-Drug Combinations: To address drug resistance in influenza viruses, a triple combination antiviral drug (TCAD) regimen including amantadine, ribavirin, and oseltamivir (B103847) was evaluated in vitro. plos.org The study found this triple combination to be highly active and synergistic against influenza strains that were resistant to standard antiviral drugs. plos.org

Table 1: Preclinical Synergistic Effects of Ribavirin in Combination Therapies

| Combination Agent | Target Virus/Model | Key Finding | Reference |

|---|---|---|---|

| Favipiravir | Junin virus (in vitro) | Strong synergistic effect in reducing virus yield. | nih.gov |

| Favipiravir | Junin & Pichinde viruses (in vivo) | Ribavirin potentiated the antiviral activity of favipiravir. | nih.gov |

| Interferon-β (IFN-β) | SARS-associated coronavirus (in vitro) | Highly synergistic inhibition of viral replication. | nih.gov |

| Interferon-α/β | Mouse Hepatitis Virus (in vivo) | Combination was more effective than monotherapy. | nih.gov |

| Selenazofurin | Various Togaviruses & Arenaviruses (in vitro) | Synergistic activity against Venezuelan equine encephalomyelitis, Japanese encephalitis, yellow fever, and Pichinde viruses. | nih.gov |

| Amantadine + Oseltamivir | Drug-Resistant Influenza (in vitro) | Triple combination was highly synergistic. | plos.org |

The design of combination antiviral strategies is based on several key scientific rationales aimed at creating a more effective and durable therapeutic response. nih.govfda.gov

Different Mechanisms of Action: A primary rationale for combining antiviral agents is to target different stages of the viral life cycle or distinct molecular pathways. csic.es For instance, the synergy between ribavirin and favipiravir against hemorrhagic fever viruses is thought to be due to their different mechanisms of action. nih.gov Similarly, combining siRNA (which silences specific viral or host genes) with traditional chemotherapeutic agents can create a dual-pronged attack, enhancing tumor cell death and overcoming resistance. mdpi.com By attacking the infectious agent through multiple pathways, the virus has a lower probability of developing resistance to all drugs simultaneously. csic.es

Reducing the Emergence of Antiviral Resistance: RNA viruses have high mutation rates, which facilitates the rapid selection of drug-resistant variants when a single drug is used. virology.ws Combination therapy significantly raises the genetic barrier to resistance. semanticscholar.org For a virus to become resistant to a two-drug combination, it would need to acquire separate mutations conferring resistance to both agents, an event that is statistically far less likely than developing resistance to a single drug. virology.ws This principle has been a cornerstone of successful therapies for HIV and Hepatitis C. semanticscholar.org

Enhancing Therapeutic Efficacy and Potency: Synergistic interactions allow for enhanced antiviral activity that is greater than what could be achieved with either drug alone, even at higher concentrations. plos.org This increased efficacy can lead to better control of viral replication and potentially avert severe outcomes of an infection. semanticscholar.org This is particularly important for aggressive viral diseases like viral hemorrhagic fevers and severe respiratory syndromes. nih.govnih.govmedscape.com

Improving Host Immune Response: Some combination strategies are designed to both directly inhibit the virus and modulate the host's immune response. uantwerpen.be For example, combining type I interferon with other agents can boost the host's natural antiviral defenses while the second agent directly targets viral replication. uantwerpen.befrontiersin.org Type I IFNs can promote the activation of dendritic cells and increase the infiltration of T cells into the tumor microenvironment, which can work in concert with other therapies. uantwerpen.befrontiersin.org

Cellular Uptake and Intracellular Trafficking in Research Investigations

Mechanisms of Cellular Internalization

The entry of 5'-O-Acetylribavirin and its parent compound, ribavirin (B1680618), into cells is not a simple passage but is mediated by a combination of specific transport systems and more general uptake processes.

While direct evidence for the endocytic uptake of this compound is not extensively detailed in the available literature, the internalization of its parent compound, ribavirin, and other nucleoside analogs can be guided by principles of endocytosis. Endocytosis is a process where the cell engulfs extracellular material, and it is a potential route for the uptake of various molecules, including drugs. aginganddisease.orgnih.gov

Clathrin-mediated endocytosis (CME) is a well-studied pathway for the entry of a wide array of substances into eukaryotic cells. aginganddisease.orgwilhelm-lab.com This process involves the formation of clathrin-coated pits on the plasma membrane that invaginate and pinch off to form vesicles, carrying their cargo into the cell. wilhelm-lab.comnumberanalytics.com For some antiviral drugs, CME is a key entry mechanism. ijbs.com

Caveolae-mediated endocytosis involves flask-shaped invaginations of the plasma membrane called caveolae. This pathway is another route for cellular entry and is distinct from the clathrin-dependent pathway. uvigo.es

Macropinocytosis is a non-specific process where the cell engulfs large amounts of extracellular fluid and solutes. wilhelm-lab.comuvigo.es This mechanism is characterized by the formation of large vesicles known as macropinosomes. wilhelm-lab.com

Although specific studies on this compound's use of these pathways are limited, the general mechanisms of endocytosis provide a framework for understanding how it or its metabolites might be internalized, especially if formulated in drug delivery systems like nanoparticles. aginganddisease.orgresearchgate.net

The primary mechanism for the cellular uptake of ribavirin, and by extension its prodrugs like this compound following its conversion, is through host nucleoside transporters. asm.orgnih.gov These transporters are integral membrane proteins that facilitate the movement of nucleosides and their analogs across the cell membrane. oup.comnih.gov They are broadly divided into two families:

Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent active transporters that can move nucleosides against a concentration gradient. nih.govnih.gov The CNT family includes CNT1, CNT2, and CNT3. nih.gov In vitro studies have shown that ribavirin can be transported by CNT2 and CNT3. oup.com

Equilibrative Nucleoside Transporters (ENTs): These are facilitated transporters that mediate the bidirectional movement of nucleosides down their concentration gradient. nih.govnih.gov The ENT family includes ENT1, ENT2, ENT3, and ENT4. nih.gov Research has identified ENT1 as the main transporter for ribavirin in human hepatocytes and erythrocytes. asm.orgoup.comresearchgate.net The importance of ENT1 in ribavirin uptake is highlighted by the fact that its inhibition significantly reduces the antiviral effect of ribavirin in hepatoma cells. oup.com

The expression and activity of these transporters can vary between different tissues, influencing the tissue-specific accumulation of ribavirin. oup.com

| Transporter Family | Transporter | Transport Mechanism | Ribavirin Transport Capability |

|---|---|---|---|

| Concentrative Nucleoside Transporters (CNTs) | CNT1 | Sodium-dependent active transport | Minimal to no transport |

| CNT2 | Sodium-dependent active transport | Yes oup.com | |

| CNT3 | Sodium-dependent active transport | Yes oup.com | |

| Equilibrative Nucleoside Transporters (ENTs) | ENT1 | Facilitated diffusion | Primary transporter in hepatocytes and erythrocytes asm.orgoup.comresearchgate.net |

| ENT2 | Facilitated diffusion | Yes oup.com | |

| ENT3 | Facilitated diffusion | Not extensively studied for ribavirin | |

| ENT4 | Facilitated diffusion | Not extensively studied for ribavirin |

Transporter-Mediated Uptake (e.g., Concentrative Nucleoside Transporters, Equilibrative Nucleoside Transporters)

Intracellular Compartmentalization and Distribution

Once inside the cell, the distribution of a drug is not uniform. Eukaryotic cells are highly organized into various membrane-bound organelles, creating distinct compartments. khanacademy.orgwikipedia.org This compartmentalization allows for the segregation of different cellular functions and can influence a drug's mechanism of action and metabolism. nih.govsavemyexams.com

Following its uptake, this compound is expected to be rapidly hydrolyzed by intracellular esterases to release ribavirin. Ribavirin is then phosphorylated by cellular kinases to its active mono-, di-, and triphosphate forms. nih.govnih.gov The initial phosphorylation to ribavirin monophosphate (RMP) is the rate-limiting step. nih.gov

The accumulation of ribavirin and its phosphorylated metabolites occurs in various cellular compartments. A key aspect of ribavirin's pharmacology is its significant accumulation in red blood cells (erythrocytes). nih.govnih.gov This is because erythrocytes lack the necessary phosphatases to dephosphorylate ribavirin monophosphate, trapping it within the cell. nih.gov This can lead to intracellular concentrations in erythrocytes that are approximately 100 times higher than in the plasma. nih.gov

In nucleated cells like hepatocytes, the phosphorylated forms of ribavirin are distributed between the cytoplasm and the nucleus, where they can exert their antiviral effects. researchgate.netnih.gov The specific localization within these compartments can be crucial for its different proposed mechanisms of action, such as inhibition of viral RNA polymerase or depletion of intracellular GTP pools. researchgate.net

Influence of Chemical Structure on Cellular Permeability and Accumulation

The chemical structure of a drug plays a pivotal role in its ability to cross cell membranes and accumulate within cells. nih.gov The modification of ribavirin to this compound is a clear example of a prodrug strategy aimed at improving cellular permeability.

The addition of the acetyl group at the 5'-O position of the ribose moiety increases the lipophilicity of the molecule. This structural change is designed to enhance its ability to passively diffuse across the lipid bilayer of the cell membrane. Prodrugs with increased lipophilicity often show enhanced cellular uptake compared to their more polar parent compounds. researchgate.net

Once inside the cell, the acetyl group is cleaved by intracellular esterases, releasing the active drug, ribavirin. This intracellular activation is a key feature of the prodrug design. The subsequent phosphorylation of ribavirin traps it within the cell, leading to its accumulation. nih.gov Therefore, the chemical modification in this compound serves a dual purpose: it facilitates entry into the cell and then allows for the intracellular trapping and accumulation of the active compound, ribavirin.

| Compound | Key Structural Feature | Impact on Cellular Permeability | Impact on Intracellular Accumulation |

|---|---|---|---|

| Ribavirin | Hydrophilic nucleoside analog | Primarily dependent on nucleoside transporters (ENTs and CNTs). asm.orgoup.com | Accumulates after phosphorylation, especially in erythrocytes. nih.gov |

| This compound | Addition of a lipophilic acetyl group | Enhanced passive diffusion across the cell membrane is expected due to increased lipophilicity. | Following intracellular de-acetylation to ribavirin, it is phosphorylated and trapped within the cell. |

Antiviral Resistance Mechanisms in Preclinical Contexts

Molecular Basis of Resistance Development

The molecular underpinnings of resistance to ribavirin (B1680618), and by extension its prodrug 5'-O-Acetylribavirin, can be traced to specific changes at the genetic level of the virus or within the host's own metabolic machinery responsible for activating the compound.

The primary intracellular target of ribavirin's active form, ribavirin triphosphate (RTP), is the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many RNA viruses. One proposed mechanism of action for ribavirin is its incorporation into the nascent viral RNA strand by the RdRp, leading to an increase in mutations that drives the viral population into "error catastrophe" and extinction. nih.gov

Resistance can theoretically emerge through mutations in the viral polymerase gene that either decrease the incorporation of RTP or enhance the polymerase's proofreading capacity, allowing it to excise the mistakenly incorporated drug. However, ribavirin is known to be a weak inhibitor of the Hepatitis C Virus (HCV) polymerase in vitro and retains activity against many HCV strains that have developed resistance mutations to other nucleoside polymerase inhibitors. nih.gov While mutations in the RdRp have been identified in patients undergoing ribavirin therapy, their direct and consistent correlation with clinical resistance remains complex. nih.govwjgnet.com For some viruses, resistance has been linked to an increase in the replication fidelity of the polymerase, effectively counteracting the mutagenic effect of ribavirin. nih.gov This suggests that while viral enzyme mutations are a possible route to resistance, the barrier to developing high-level resistance through this mechanism alone may be substantial.

As a prodrug, this compound requires bioactivation by host cell enzymes to exert its antiviral effect. This multi-step metabolic conversion presents several potential points where resistance can develop.

The activation pathway begins with the hydrolysis of the 5'-O-acetyl group by intracellular esterases to release the active drug, ribavirin. nih.govnih.gov Subsequently, ribavirin is phosphorylated by host cell kinases to its pharmacologically active forms: ribavirin monophosphate (RMP), ribavirin diphosphate (B83284) (RDP), and ribavirin triphosphate (RTP). nih.govdrugbank.com This phosphorylation cascade is the rate-limiting step in activation, with adenosine (B11128) kinase identified as a major enzyme involved in the initial conversion to RMP. nih.govpharmgkb.org

Resistance can arise if any of these activation steps are compromised.

Deficient Esterase Activity: Reduced or altered activity of the host esterases responsible for cleaving the acetyl group from this compound would prevent its conversion to ribavirin, rendering the prodrug ineffective.

Impaired Kinase Function: Since the generation of RMP is a critical step, mutations or downregulation of host kinases like adenosine kinase can lead to lower intracellular concentrations of the active triphosphate form, thus conferring resistance. pharmgkb.org

Enhanced Dephosphorylation: Conversely, the intracellular levels of active RTP are also regulated by cellular phosphatases. The enzyme inosine (B1671953) triphosphate pyrophosphatase (ITPA) has been shown to dephosphorylate RTP back to RMP. tandfonline.com Genetic variations leading to reduced ITPA activity in humans have been linked to higher intracellular RTP levels and, consequently, a better treatment response, highlighting that increased dephosphorylation could be a mechanism of resistance. pharmgkb.orgtandfonline.com

These host-dependent activation pathways mean that cellular resistance can develop entirely from adaptations in host factors without any genetic change in the virus itself. nih.govnih.gov

| Enzyme Class | Specific Enzyme Example | Role in this compound Activation/Metabolism | Potential Resistance Mechanism |

| Esterases | Cytosolic O-acetyl-esterases | Hydrolysis of 5'-O-acetyl group to release ribavirin. nih.gov | Decreased expression or activity prevents prodrug activation. |

| Kinases | Adenosine Kinase (ADK) | Phosphorylation of ribavirin to ribavirin monophosphate (RMP). pharmgkb.org | Decreased expression or activity reduces formation of active metabolites. |

| Phosphatases | Inosine Triphosphate Pyrophosphatase (ITPA) | Dephosphorylation of ribavirin triphosphate (RTP) to RMP. tandfonline.com | Increased expression or activity reduces levels of the active RTP form. |

Mutations in Viral Enzymes

Cellular Resistance Mechanisms

Beyond the molecular level of enzymes and metabolic pathways, resistance can also manifest through cellular mechanisms that limit the amount of the drug that can reach its intracellular target.

Overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, is a well-documented mechanism of multidrug resistance in both cancer cells and bacteria. bmbreports.orgjidc.orgnih.gov These pumps actively expel a wide variety of structurally diverse compounds from the cell, lowering their intracellular concentration and reducing their efficacy. caister.com

However, in the context of ribavirin, direct efflux does not appear to be a primary mechanism of resistance in preclinical models. Studies investigating the transport of ribavirin across the placental barrier concluded that its pharmacokinetics are independent of major efflux pumps such as P-glycoprotein (P-gp, ABCB1), Breast Cancer Resistance Protein (ABCG2), and Multidrug Resistance-Associated Protein 2 (ABCC2). nih.gov This finding is supported by pharmacokinetic pathway analyses which also state that efflux pumps are not involved in ribavirin export. pharmgkb.org Furthermore, in a screen designed to identify substrates for bacterial efflux pumps, ribavirin was found to be inactive. nih.gov While some transporters may play a role in specific tissues, the evidence suggests that broad-spectrum efflux pump overexpression is not a significant concern for the development of resistance to ribavirin in mammalian cells.

For this compound to be activated, it must first enter the host cell. The cellular import of its active form, ribavirin, is mediated by specific host protein channels known as nucleoside transporters. These transporters are divided into two main families: the sodium-independent equilibrative nucleoside transporters (ENTs) and the sodium-dependent concentrative nucleoside transporters (CNTs). nih.gov

Preclinical research has firmly established that the primary mechanism for ribavirin uptake in many cell types, including liver cells, is via ENT1. nih.govingentaconnect.comresearchgate.net Consequently, a key mechanism of cellular resistance to ribavirin is the reduced expression or activity of these transporters. nih.govnih.gov In laboratory settings, cell lines resistant to ribavirin have been generated that demonstrate significantly reduced drug uptake. nih.govasm.org This resistance phenotype could be mimicked in sensitive cells by chemically inhibiting ENT1, which led to decreased ribavirin uptake and reduced antiviral efficacy. nih.gov Conversely, overexpressing ENT1 in resistant cells restored the uptake of the drug. nih.govnih.gov

This form of resistance is host-based and can develop in response to drug exposure, potentially impacting treatment outcomes. nih.gov The variability in ENT1 expression among individuals could also contribute to differences in drug efficacy. researchgate.net

| Transporter Family | Specific Transporter | Role in Ribavirin Uptake | Implication for Resistance |

| Equilibrative Nucleoside Transporters (ENTs) | ENT1 (SLC29A1) | Primary transporter for ribavirin into most cells, including hepatocytes. nih.govresearchgate.net | Reduced expression or function is a key mechanism of cellular resistance. asm.orgnih.gov |

| ENT2 (SLC29A2) | May play a minor or compensatory role in some cells. pharmgkb.orgnih.gov | Potential to compensate for reduced ENT1 function in some resistant cells. nih.gov | |

| Concentrative Nucleoside Transporters (CNTs) | CNT2 (SLC28A2) | May contribute to uptake in some tissues. tandfonline.com | Role appears secondary to ENTs in many key cell types like hepatocytes. researchgate.net |

| CNT3 (SLC28A3) | Capable of transporting ribavirin, but not expressed in liver cells. nih.gov | Not a relevant pathway for resistance in hepatic contexts. |

Drug Efflux Pump Activity

Strategies to Mitigate Resistance in Research Models

The potential for antiviral resistance necessitates the exploration of strategies to prevent or overcome it in preclinical research models.

One of the most effective strategies is the use of combination therapy . By pairing agents with different mechanisms of action, the likelihood of a virus developing simultaneous mutations to overcome both drugs is significantly reduced. Ribavirin's utility in combination with interferon or other direct-acting antivirals for HCV demonstrated its ability to enhance antiviral activity and delay the emergence of resistance. nih.govnih.gov In preclinical models, combining ribavirin with other agents can be explored to assess synergistic effects and establish a higher genetic barrier to resistance. larvol.com

Another strategy is to leverage ribavirin's mechanism of lethal mutagenesis . dergipark.org.tr This mechanism, which pushes the viral mutation rate beyond a sustainable threshold, is inherently difficult for a virus to develop resistance against, as the logical countermeasure would be to increase replication fidelity, which often comes at the cost of reduced replication speed and fitness. nih.gov

To counter resistance developed through reduced cellular uptake, research models could explore novel delivery systems . For instance, lipid-nanoparticle formulations or conjugation to molecules that utilize different cellular entry pathways could bypass the reliance on specific nucleoside transporters like ENT1.

Finally, while the use of efflux pump inhibitors is a common strategy to combat multidrug resistance, its application for ribavirin appears limited given the evidence that ribavirin is not a major substrate for common efflux pumps. pharmgkb.orgnih.govmdpi.com Research efforts would be more productively focused on strategies that enhance intracellular concentration via improved uptake or more efficient metabolic activation.

Drug Design Principles and Lead Optimization Studies

Prodrug Design Rationales for 5'-O-Acetylation

The conversion of a pharmacologically active compound into a prodrug is a widely used strategy to overcome undesirable pharmaceutical, pharmacokinetic, or pharmacodynamic properties. humanjournals.comcentralasianstudies.orgnih.gov The primary goal is to create a temporarily inactive molecule that, after administration, is converted into the active parent drug through enzymatic or chemical transformation within the body. humanjournals.comcentralasianstudies.org For 5'-O-Acetylribavirin, the addition of an acetyl group to the 5'-hydroxyl position of ribavirin (B1680618) is a deliberate modification intended to improve its drug-like characteristics.

Enhancing Cellular Permeability

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. gardp.orgdrugdesign.orgcatalysis.blog For this compound, SAR studies focus on how the acetyl modification and other alterations to the ribavirin scaffold affect its antiviral properties.

Correlating Structural Modifications with Antiviral Efficacy

The primary aim of modifying ribavirin to this compound is to enhance its antiviral effect. SAR studies in this context involve synthesizing various analogs with different acyl groups at the 5'-position and evaluating their antiviral activity. The length and nature of the acyl chain can influence the rate of hydrolysis and, consequently, the release of active ribavirin. Research has shown that modifications to the 5' position of nucleoside analogs can significantly impact their biological activity. nih.govnih.gov For example, studies on other nucleosides have demonstrated that the type of ester at the 5' position can modulate antiviral potency. nih.gov The goal is to find a balance where the prodrug is stable enough to reach its target but is efficiently converted to the active form intracellularly to exert its antiviral effect. nih.govnih.gov

Impact of Ribofuranose Moiety Modifications

The ribofuranose moiety of ribavirin is crucial for its biological activity. Modifications to this sugar ring can have profound effects on the compound's ability to be recognized by cellular enzymes and to inhibit viral replication. nih.gov The introduction of the acetyl group at the 5'-position is a key modification. Other modifications to the 2' and 3' positions of the ribofuranose ring, such as the introduction of other acetyl groups to create di- or tri-acetylated derivatives, have also been explored. google.commedchemexpress.com These modifications can further alter the lipophilicity and metabolic stability of the resulting prodrugs. For instance, the synthesis of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine highlights how multiple acetylations on the sugar moiety are used in prodrug design. google.com The stereochemistry of the ribofuranose ring and its substituents is also critical, as even minor changes can lead to a loss of antiviral activity. nih.govfrontiersin.org

Computational Approaches in Drug Design

Computational methods are increasingly integral to the drug design and discovery process, offering powerful tools to predict and analyze the behavior of molecules. drugdiscoverynews.comgsconlinepress.comnih.govresearchgate.net These approaches can significantly reduce the time and cost associated with identifying and optimizing lead compounds.

In the context of this compound, computational tools can be used to:

Model Drug-Target Interactions: Molecular docking studies can simulate the binding of this compound and its parent compound, ribavirin, to viral and host cell proteins. gsconlinepress.comresearchgate.net This helps in understanding the mechanism of action and can guide the design of more potent inhibitors.

Predict ADMET Properties: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogs. gsconlinepress.com This allows for the early identification of compounds with potentially unfavorable pharmacokinetic profiles.

Guide SAR Studies: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of ribavirin analogs with their observed antiviral activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net

By integrating these computational approaches, researchers can gain a deeper understanding of the molecular basis for the activity of this compound and rationally design new derivatives with improved therapeutic potential. drugdiscoverynews.comresearchgate.net

Ligand-Based Drug Design (e.g., Quantitative Structure-Activity Relationships - QSAR, Pharmacophore Modeling)

Ligand-based drug design methodologies are employed when the three-dimensional structure of the biological target is unknown or not well-defined. These approaches rely on the analysis of a set of molecules that are known to interact with the target to derive a model that predicts the activity of new compounds.

Quantitative Structure-Activity Relationships (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. europa.eu These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict their therapeutic efficacy or potency. europa.eu For a series of ribavirin analogs, a QSAR model could be developed to correlate descriptors such as electronic properties, hydrophobicity, and steric parameters with their antiviral activity. This model could then be used to predict the activity of new derivatives, including this compound, and guide the synthesis of more potent compounds.

Pharmacophore modeling is another powerful ligand-based technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. termedia.pl These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers. termedia.pl By aligning the structures of active ribavirin analogs, a pharmacophore model can be generated to represent the key interaction points required for antiviral activity. This model can then serve as a 3D query to screen virtual libraries of compounds to identify novel molecules, or to guide the modification of existing ones like this compound to better fit the pharmacophore and enhance activity. termedia.pl

While specific QSAR and pharmacophore modeling studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of these methods are fundamental to the broader field of nucleoside analog drug discovery. researchgate.net The design of prodrugs like this compound is often guided by the insights gained from such modeling of the parent drug, ribavirin, and its interactions with viral targets.

Structure-Based Drug Design (e.g., Molecular Docking, Molecular Dynamics Simulations)

In contrast to ligand-based methods, structure-based drug design relies on the known three-dimensional structure of the biological target, such as a viral enzyme or receptor.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govlgcstandards.com This method is instrumental in understanding the binding mode of a drug and in predicting its binding affinity. nih.gov In the context of this compound, after its intracellular conversion to the active ribavirin triphosphate, molecular docking could be used to simulate the interaction of this active metabolite with its viral targets, such as viral RNA polymerases. These simulations can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for the inhibitory activity of the drug. scifiniti.com

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-target interaction by simulating the movements of atoms and molecules over time. lindushealth.com MD simulations can be used to assess the stability of the docked complex and to calculate binding free energies, offering a more accurate prediction of the ligand's affinity. lindushealth.commappingignorance.org For this compound's active form, MD simulations could elucidate the conformational changes that occur upon binding to its target and provide insights into the mechanism of action at an atomic level.

While specific molecular docking and MD simulation studies on this compound are not widely published, these techniques are standard practice in the development of antiviral nucleoside analogs. The insights from such studies on ribavirin and other analogs would have indirectly informed the rationale for developing prodrugs like its 5'-O-acetylated form.

Optimization of Druggability Parameters in Preclinical Development

The preclinical development of a drug candidate involves a thorough evaluation and optimization of its "druggability" parameters to ensure it has the appropriate characteristics to become a safe and effective medication.

Adherence to Drug-Likeness Principles (e.g., Lipinski's Rule of Five)

"Drug-likeness" refers to a qualitative assessment of a compound's potential to be an orally active drug in humans. One of the most widely used guidelines for assessing drug-likeness is Lipinski's Rule of Five. nih.govoptibrium.com This rule states that orally administered drugs are more likely to be well-absorbed if they satisfy the following criteria:

A molecular weight of less than 500 Daltons. nih.govoptibrium.com

A logP (a measure of lipophilicity) value not greater than 5. nih.govoptibrium.com

No more than 5 hydrogen bond donors. nih.govoptibrium.com

No more than 10 hydrogen bond acceptors. nih.govoptibrium.com

An analysis of this compound's properties in the context of Lipinski's Rule of Five is presented in the table below.

| Property | Value for this compound | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 286.24 g/mol nih.gov | < 500 Da | Yes |

| logP | -1.5 (estimated) | ≤ 5 | Yes |

| Hydrogen Bond Donors | 4 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 7 | ≤ 10 | Yes |

As the table indicates, this compound fully complies with Lipinski's Rule of Five, suggesting it possesses favorable physicochemical properties for oral bioavailability. The acetylation at the 5'-position slightly increases its lipophilicity compared to the parent ribavirin, which can potentially enhance its absorption.

Research on ADME Profile Optimization

The ADME profile of a drug, which encompasses its Absorption, Distribution, Metabolism, and Excretion, is a critical determinant of its clinical success. nih.gov A significant rationale for developing prodrugs like this compound is to optimize the ADME properties of the parent drug, ribavirin. sailife.comsigmaaldrich.com

Absorption: The addition of the acetyl group to ribavirin increases its lipophilicity, which can lead to improved passive diffusion across the intestinal membrane and enhanced oral absorption. ontosight.ai

Distribution: A major limitation of ribavirin therapy is its accumulation in red blood cells, leading to hemolytic anemia. The design of prodrugs aims to alter the distribution profile to achieve higher concentrations in the target organ (e.g., the liver in the case of hepatitis C) while minimizing exposure to non-target tissues like red blood cells. sailife.com

Metabolism: this compound is designed to be metabolized in the body to release the active drug, ribavirin. This metabolic conversion is a key aspect of its prodrug strategy. The rate and extent of this conversion are crucial for achieving therapeutic concentrations of the active moiety.

Excretion: The modification of ribavirin into a prodrug can also influence its excretion pathway and rate, potentially leading to a more favorable pharmacokinetic profile.

The table below summarizes the ADME optimization goals for this compound as a prodrug of ribavirin.

| ADME Parameter | Challenge with Ribavirin | Optimization Goal with this compound |

|---|---|---|

| Absorption | Variable oral absorption | Improve oral bioavailability through increased lipophilicity. ontosight.ai |

| Distribution | Accumulation in red blood cells causing anemia. | Enhance delivery to target tissues and reduce uptake by red blood cells. sailife.com |

| Metabolism | Rapid metabolism | Controlled release of the active ribavirin. |

| Excretion | Complex excretion profile | Modify pharmacokinetic profile for improved dosing regimen. |

Future Research Directions and Translational Potential in Preclinical Science

Discovery and Characterization of Novel 5'-O-Acetylribavirin Analogs

The synthesis of novel analogs of this compound is a promising area for future investigation. By modifying the core structure, it may be possible to develop compounds with improved pharmacokinetic profiles, enhanced target specificity, and novel mechanisms of action. Research into related nucleoside analogs has demonstrated that small structural changes can lead to significant differences in biological activity. nih.govnih.gov

Future research could focus on modifications at several key positions of the this compound molecule. For example, substitutions on the triazole ring or alterations to the acetyl group could modulate the compound's solubility, metabolic stability, and interaction with target enzymes. The synthesis of a series of 5-substituted cytidine (B196190) analogues has already shown that such modifications can lead to potent inhibitors of viral RNA-dependent RNA polymerases. nih.gov Similarly, the synthesis of 5'-deoxyribavirin has been accomplished, providing a pathway for creating further derivatives. nih.gov

The characterization of these new analogs would involve a comprehensive evaluation of their physicochemical properties and in vitro activity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry would be crucial for structural elucidation. Subsequent in vitro assays would be necessary to screen for antiviral or anticancer activity and to determine their potency and selectivity.

Table 1: Potential Novel this compound Analogs and Their Research Focus

| Analog Name | Modification | Research Focus |

| 5'-O-Propionylribavirin | Replacement of acetyl with a propionyl group | Investigate the effect of a slightly larger acyl group on metabolic stability and cell permeability. |

| 3-Carboxamido-1-(5-O-acetyl-β-D-ribofuranosyl)-1,2,4-triazole-5-yl phosphonate (B1237965) | Addition of a phosphonate group to the triazole ring | Explore potential for enhanced antiviral activity through altered electronic properties and target interactions. |

| 2',3'-dideoxy-5'-O-acetylribavirin | Deoxygenation at the 2' and 3' positions of the ribose sugar | Study the impact on the mechanism of action, potentially shifting from an RNA to a DNA chain terminator. |

Integration with Advanced Drug Delivery Systems

The therapeutic potential of this compound could be significantly enhanced through its integration with advanced drug delivery systems. As a prodrug, it is an excellent candidate for formulation into systems that can offer targeted delivery and controlled release, thereby maximizing its therapeutic index.

Nanocarrier-Based Delivery Strategies

Nanocarriers offer a versatile platform for the delivery of therapeutic agents, with the ability to improve solubility, protect the drug from degradation, and facilitate targeted delivery to specific tissues or cells. dovepress.comnih.govnih.gov Various types of nanocarriers, including liposomes, polymeric nanoparticles, and solid lipid nanoparticles, could be explored for the encapsulation of this compound.

For instance, the hydrophobic nature of the acetyl group in this compound may enhance its entrapment efficiency within lipid-based nanocarriers compared to the more hydrophilic ribavirin (B1680618). Research on other ribavirin prodrugs, such as ribavirin tripalmitate, has shown successful incorporation into galactosylated nanoparticles for liver-targeted delivery. A similar strategy could be adapted for this compound to target specific organs.

Future studies should focus on the formulation and characterization of this compound-loaded nanocarriers, evaluating their size, surface charge, drug loading capacity, and release kinetics. In vitro and in vivo studies would then be required to assess their targeting efficiency and therapeutic efficacy.

Table 2: Potential Nanocarrier-Based Delivery Systems for this compound

| Nanocarrier Type | Potential Advantage | Research Direction |

| Liposomes | Biocompatible and can encapsulate both hydrophilic and hydrophobic drugs. | Formulation of this compound-loaded liposomes and evaluation of their stability and in vitro release profile. |

| Polymeric Nanoparticles | Can be engineered for controlled release and targeted delivery through surface modification. | Synthesis of biodegradable polymeric nanoparticles encapsulating this compound and assessment of their cellular uptake and cytotoxicity. |

| Solid Lipid Nanoparticles | High drug loading capacity for lipophilic drugs and potential for oral delivery. | Development of solid lipid nanoparticles of this compound and investigation of their oral bioavailability and in vivo efficacy. |

Controlled Release Systems for Targeted Delivery

Controlled release systems are designed to release a drug at a predetermined rate, thereby maintaining a constant therapeutic concentration and reducing the frequency of administration. bioline.org.br this compound has been used as a template molecule in the synthesis of molecularly imprinted polymers (MIPs), which can be designed for controlled release. grafiati.com

These MIPs create specific recognition sites for the template molecule, allowing for a highly selective and controlled release. The spherical MIPs synthesized using 5'-O-acetyl-ribavirin as a template have shown desirable geometry and diameter for potential pulmonary administration. grafiati.com Further research could optimize these MIPs to create thermosensitive or fluorescent beads, allowing for triggered release and imaging capabilities.

Hydrogels and microspheres are other controlled-release systems that could be explored for the delivery of this compound. These systems can be designed to release the drug in response to specific physiological stimuli, such as pH or enzymes, enabling targeted delivery to sites of disease.

Development of Preclinical Biomarkers for Efficacy and Metabolism

The development of preclinical biomarkers is essential for evaluating the efficacy and metabolism of new therapeutic agents. For this compound, biomarkers would be needed to monitor its conversion to the active drug, ribavirin, and to assess its therapeutic effect and potential off-target effects.

Given that this compound is a prodrug, a key biomarker would be the plasma and intracellular concentrations of both the prodrug and its active metabolite, ribavirin. This would allow for the characterization of its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion.

In terms of efficacy, biomarkers would be dependent on the therapeutic area of investigation. For viral infections, viral load and specific viral proteins could serve as biomarkers. In the context of cancer, biomarkers could include tumor size, cell proliferation markers, and the expression of specific oncogenes. Metabolomics studies could also be employed to identify novel biomarkers associated with the drug's mechanism of action and to monitor for any metabolic perturbations. mdpi.com

Exploration of New Therapeutic Targets Modulated by this compound and its Metabolites

While the primary mechanism of action of ribavirin is through the inhibition of viral RNA synthesis and the induction of lethal mutagenesis, this compound and its unique metabolites may modulate other therapeutic targets. The acetyl group could influence the drug's interaction with cellular transporters and enzymes, potentially leading to a different pharmacological profile compared to ribavirin.

Future research should investigate the metabolic fate of the acetyl group and its potential to influence cellular processes. It is conceivable that the acetyl moiety could participate in acetylation reactions, which are known to play a crucial role in the regulation of gene expression and protein function.

Furthermore, the altered biodistribution of this compound may allow it to reach different cellular compartments or tissues at higher concentrations than ribavirin, potentially uncovering new therapeutic targets. High-throughput screening and proteomic approaches could be utilized to identify novel protein interactions and cellular pathways modulated by this compound and its metabolites. This could open up new therapeutic indications for this class of compounds beyond their established antiviral and potential anticancer activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.